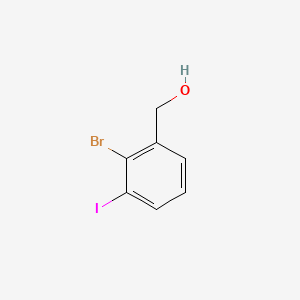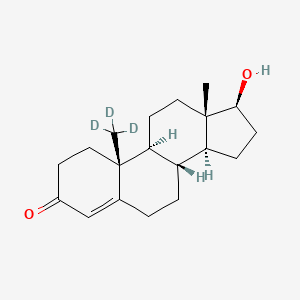
(2-Bromo-3-iodophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of halogenated aromatic compounds like "(2-Bromo-3-iodophenyl)methanol" typically involves halogenation reactions, coupling reactions, and the use of specific reagents that introduce the desired functional groups onto the aromatic ring. Techniques such as palladium-catalyzed cross-coupling reactions have been developed to synthesize fluorenones from bis(2-bromophenyl)methanols, indicating the type of synthetic routes that might be employed for related compounds (Gao & Xu, 2018).
Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Brominated and iodinated compounds, like (2-Bromo-3-iodophenyl)methanol, often serve as key intermediates in organic synthesis, particularly in cross-coupling reactions facilitated by palladium catalysis. For instance, a study by Richey et al. (2009) describes an efficient palladium-catalyzed intramolecular carbometalation reaction, utilizing a similar bromo-iodophenyl compound, for the synthesis of complex organic frameworks (Richey & Yu, 2009). Such methodologies underscore the utility of halogenated compounds in constructing architecturally complex molecules, potentially including pharmaceuticals and organic materials.
Antibacterial Applications
Compounds containing bromo- and iodo- substituents have demonstrated biological activity, including antibacterial properties. A study on bromophenols from the marine red alga Rhodomela confervoides identified compounds with moderate to strong antibacterial activity (Xu et al., 2003). While not directly related to (2-Bromo-3-iodophenyl)methanol, this research highlights the potential of brominated and iodinated compounds in developing new antibacterial agents (Xu et al., 2003).
Material Science
In material science, halogenated compounds are pivotal in the synthesis and modification of materials with unique optical and electronic properties. For example, the aggregation behavior of halogenated squaraine dyes, as studied by Arun et al. (2002), shows how bromo- and iodo- compounds can influence the properties of materials in buffer and electrolyte solutions. Such studies contribute to the development of novel materials for applications in sensors, photovoltaics, and other electronic devices (Arun et al., 2002).
Environmental and Analytical Chemistry
Brominated and iodinated organic compounds also find applications in environmental and analytical chemistry. For example, the determination of bronopol (a brominated compound) and its degradation products via HPLC as conducted by Wang et al. (2002) illustrates the importance of such compounds in understanding the stability and decomposition of preservatives in cosmetic products. This type of research is crucial for ensuring the safety and efficacy of consumer products (Wang et al., 2002).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Propriétés
IUPAC Name |
(2-bromo-3-iodophenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQUJNCOMDYCMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Br)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743132 |
Source


|
| Record name | (2-Bromo-3-iodophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-3-iodophenyl)methanol | |
CAS RN |
1261571-03-2 |
Source


|
| Record name | (2-Bromo-3-iodophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Androst-5-en-17-one, 3,7-dihydroxy-7-[4-(phenylmethoxy)phenyl]-, (3beta,7beta)-](/img/no-structure.png)

![I+/--L-Fucopyranosyl-(1a2)-I(2)-D-galactopyranosyl-(1a2)-I+/--D-xylopyranosyl-(1a6)-[I+/--D-xylopyranosyl-(1a6)-I(2)-D-glucopyranosyl-(1a4)]-I(2)-D-glucopyranosyl-(1a4)-D-glucitol](/img/structure/B1148528.png)
![6-Ethynyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148537.png)